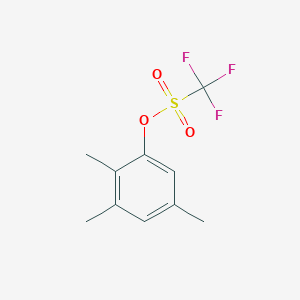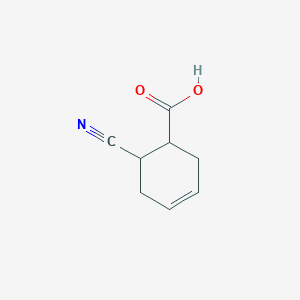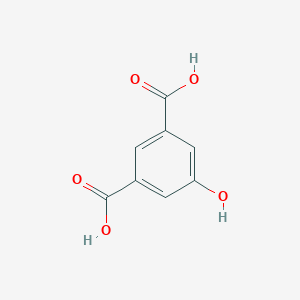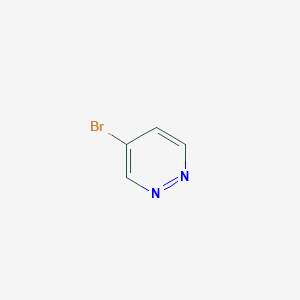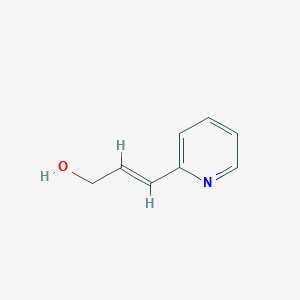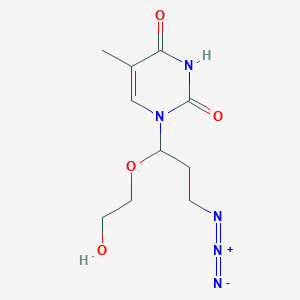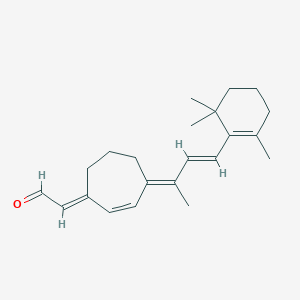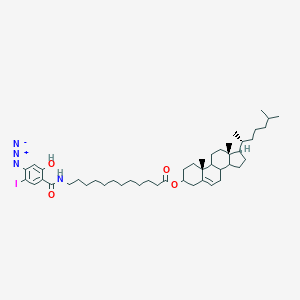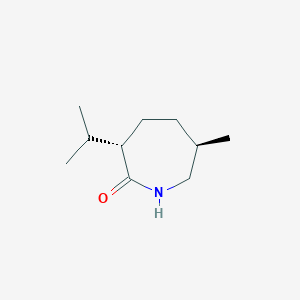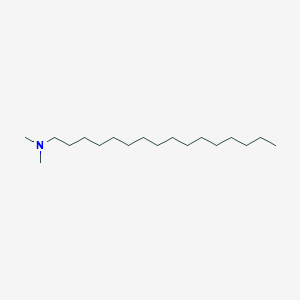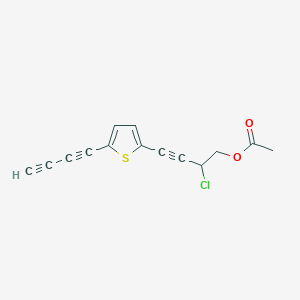
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is a chemical compound that has been found to have potential applications in scientific research. Its unique structure and properties make it a promising candidate for use in various fields of study.
Mécanisme D'action
The mechanism of action of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene is not fully understood. However, it has been suggested that its anti-cancer properties may be due to its ability to inhibit the activity of certain enzymes involved in cell growth and division.
Effets Biochimiques Et Physiologiques
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene has been found to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have good electron-accepting properties, which make it a promising candidate for use in organic photovoltaic devices.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene in lab experiments is its unique structure and properties, which make it a promising candidate for use in various fields of study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene. One direction is to further investigate its anti-cancer properties and its potential use in cancer treatment. Another direction is to explore its potential use in organic photovoltaic devices and other electronic applications. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene involves the reaction of 4-acetoxy-3-chloro-1-butynyl acetate with 5-ethynylthiophene-2-carboxylic acid. The reaction is carried out in the presence of a palladium catalyst and a base. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in organic photovoltaic devices, as it has been found to have good electron-accepting properties.
Propriétés
Numéro CAS |
114691-31-5 |
|---|---|
Nom du produit |
2-(4-Acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene |
Formule moléculaire |
C14H9ClO2S |
Poids moléculaire |
276.7 g/mol |
Nom IUPAC |
[4-(5-buta-1,3-diynylthiophen-2-yl)-2-chlorobut-3-ynyl] acetate |
InChI |
InChI=1S/C14H9ClO2S/c1-3-4-5-13-8-9-14(18-13)7-6-12(15)10-17-11(2)16/h1,8-9,12H,10H2,2H3 |
Clé InChI |
NSNKOTXFJDNDDD-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |
SMILES canonique |
CC(=O)OCC(C#CC1=CC=C(S1)C#CC#C)Cl |
Synonymes |
2-(4-acetoxy-3-chloro-1-butyn-1-yl)-5-(1,3-butadiyn-1-yl)thiophene ACBP-thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



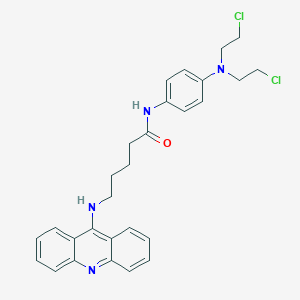
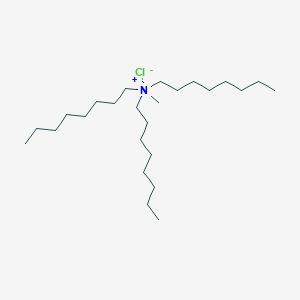
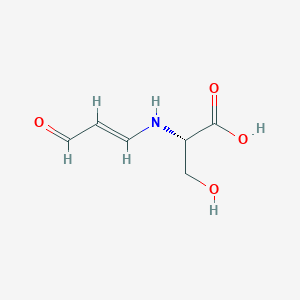
![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)
